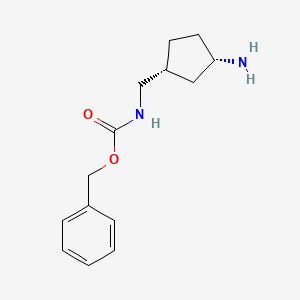

Benzyl (((1R,3S)-3-aminocyclopentyl)methyl)carbamate

Description

Properties

Molecular Formula |

C14H20N2O2 |

|---|---|

Molecular Weight |

248.32 g/mol |

IUPAC Name |

benzyl N-[[(1R,3S)-3-aminocyclopentyl]methyl]carbamate |

InChI |

InChI=1S/C14H20N2O2/c15-13-7-6-12(8-13)9-16-14(17)18-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,15H2,(H,16,17)/t12-,13+/m1/s1 |

InChI Key |

AJRYNKKTFXWAET-OLZOCXBDSA-N |

Isomeric SMILES |

C1C[C@@H](C[C@@H]1CNC(=O)OCC2=CC=CC=C2)N |

Canonical SMILES |

C1CC(CC1CNC(=O)OCC2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The most widely reported method involves reacting (1R,3S)-3-aminocyclopentylmethanol with benzyl chloroformate (Cbz-Cl) under basic conditions. The amine group acts as a nucleophile, attacking the electrophilic carbonyl carbon of Cbz-Cl to form the carbamate bond. Triethylamine (TEA) is typically added to scavenge HCl, preventing protonation of the amine and ensuring reaction progression.

Experimental Protocol

A representative procedure involves dissolving (1R,3S)-3-aminocyclopentylmethanol (6.10 g, 40 mmol) in ethyl acetate (200 mL) and adding TEA (10 mL) at -10°C. Benzyl chloroformate (7.50 g, 44 mmol) is introduced dropwise, followed by stirring at room temperature for 72 hours. The mixture is concentrated, cooled to 5°C, and filtered to yield the product as a pale yellow powder (9.20 g, 77% yield).

Table 1: Key Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | Ethyl acetate |

| Temperature | -10°C to room temperature |

| Reaction time | 72 hours |

| Molar ratio (amine:Cbz-Cl) | 1:1.1 |

| Yield | 77% |

Stereochemical Control and Intermediate Synthesis

Chiral Starting Materials

The (1R,3S) configuration is introduced via chiral resolution or asymmetric synthesis of the cyclopentane backbone. For example, enzymatic resolution of racemic 3-aminocyclopentylmethanol using lipases or kinetic resolution with chiral auxiliaries ensures enantiomeric excess >98%.

Protecting Group Strategies

To prevent unwanted side reactions, the amine group is often protected during synthesis. tert-Butyloxycarbonyl (Boc) groups are commonly used, as demonstrated in analogous compounds like tert-butyl N-((3-(aminomethyl)phenyl)methyl)carbamate. However, direct protection is unnecessary in the final carbamate formation due to the reactivity of Cbz-Cl.

Reaction Optimization and Challenges

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may promote side reactions such as N-methylation. Ethyl acetate balances solubility and selectivity, achieving 77% yield compared to 51% in DMF.

Analytical Characterization

Structural Confirmation

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Benzyl (((1R,3S)-3-aminocyclopentyl)methyl)carbamate can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives, depending on the reducing agent used.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of various substituted carbamates.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: Benzaldehyde derivatives.

Reduction: Amines or alcohols.

Substitution: Substituted carbamates.

Scientific Research Applications

Medicinal Chemistry

Benzyl (((1R,3S)-3-aminocyclopentyl)methyl)carbamate exhibits pharmacological potential due to its interaction with biological targets, particularly receptors in the central nervous system. Research indicates that this compound may act as an agonist at the μ-opioid receptor, suggesting its possible use in pain management and addiction therapy. The ability to modulate receptor activity positions it as a candidate for developing new analgesics or anti-addictive agents .

Case Study: Opioid Receptor Interaction

A study investigating the interaction of various compounds with μ-opioid receptors demonstrated that this compound exhibited selective binding and activation. This interaction was evaluated through radiolabeled ligand binding assays and functional assays measuring receptor-mediated signaling pathways. The results indicated a promising profile for further development as a therapeutic agent for pain relief.

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. It can be synthesized through the reaction of benzyl chloroformate with ((1R,3S)-3-aminocyclopentyl)methanol under basic conditions. This reaction highlights its utility in synthetic organic chemistry, where it can facilitate the creation of diverse chemical entities .

Synthetic Route Example

The synthetic pathway for this compound involves:

- Reagents : Benzyl chloroformate and ((1R,3S)-3-aminocyclopentyl)methanol.

- Conditions : Conducted in an organic solvent like dichloromethane or tetrahydrofuran with a base such as triethylamine.

- Outcome : Formation of the carbamate with high yield and purity suitable for further applications.

Biological Research

In biological studies, this compound can act as a probe to investigate enzyme-substrate interactions. Its structural features allow researchers to explore the specificity and activity of various enzymes, making it a valuable tool in enzymology and drug discovery .

Enzyme Interaction Studies

Research has shown that this compound can inhibit specific enzymes by forming covalent bonds with active site residues. This mechanism is crucial for understanding how modifications to the compound can enhance its efficacy against targeted enzymes involved in disease processes .

Industrial Applications

Beyond its laboratory applications, this compound has potential uses in the industrial sector as a building block for synthesizing polymers and other materials. Its versatility in chemical reactions makes it suitable for various manufacturing processes .

Comparative Analysis with Related Compounds

The following table outlines some comparative insights into this compound and structurally related compounds:

| Compound Name | Structural Feature | Potential Application |

|---|---|---|

| Benzyl (((1R,3S)-3-hydroxycyclopentyl)methyl)carbamate | Hydroxyl group instead of amino group | Influences solubility; potential use in drug formulations |

| Benzyl (((1R,3S)-3-aminocyclohexyl)methyl)carbamate | Cyclohexyl moiety | Different steric environment affects binding affinity |

| Benzyl (((1R,3S)-3-(pyrazin-2-yl)amino)cyclopentyl)methyl)carbamate | Additional nitrogen heterocycles | Potentially different pharmacological profiles due to structural variations |

Mechanism of Action

The mechanism of action of Benzyl (((1R,3S)-3-aminocyclopentyl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the context of the interaction. The carbamate group can form covalent bonds with active site residues, leading to the modulation of enzyme activity or receptor function.

Comparison with Similar Compounds

Structural Analogues with Cyclic Backbones

Key Observations :

- Rigidity vs. Flexibility : The cyclopentane core in the target compound provides moderate rigidity compared to cyclopropane (higher strain) or cyclohexane (greater conformational flexibility) .

Functional Group Variations

Key Observations :

- Protecting Groups : Benzyl carbamates (e.g., target compound) offer superior stability under acidic conditions compared to ethyl carbamates, which are more labile .

- Bioactivity: The methoxy(methyl)amino group in enhances hydrogen-bonding interactions with enzyme active sites, making it suitable for proteasome inhibition .

Salt Forms and Physicochemical Properties

Key Observations :

- Solubility : The hydrochloride salt () exhibits higher aqueous solubility than the oxalate form, making it preferable for drug formulation .

- Stability : Oxalate salts may degrade under basic conditions, whereas hydrochloride salts are more stable across a wider pH range .

Key Observations :

Biological Activity

Benzyl (((1R,3S)-3-aminocyclopentyl)methyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological implications, and relevant research findings.

Structural Overview

This compound is characterized by a cyclopentyl structure with an amino group at the 3-position and a carbamate functional group. This unique structure contributes to its diverse biological activities, including enzyme inhibition and receptor modulation.

The compound acts primarily as an enzyme inhibitor by binding to active sites on target enzymes. This binding can prevent substrate interaction and inhibit catalytic activity, which may be reversible or irreversible depending on the nature of the interaction.

Additionally, it has been shown to interact with various receptors in the central nervous system, including the μ-opioid receptor, suggesting potential applications in pain management and addiction therapy.

1. Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit cytotoxic effects against cancer cells. For instance, benzimidazole carbamate derivatives have demonstrated selective cytotoxicity in breast cancer cells through mechanisms involving apoptosis and mitotic catastrophe . This suggests a possible pathway for further exploration in developing anticancer therapies.

2. Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes involved in various metabolic processes. Its structural features allow it to bind effectively to enzyme active sites, which is crucial for its role in biochemical pathways.

3. Neurological Effects

Research indicates that this compound may influence neurotransmitter systems. Its agonist activity at μ-opioid receptors highlights its potential for treating conditions related to pain and mood disorders.

Case Studies

- Cytotoxicity in Cancer Cells : A study focusing on microtubule-disrupting agents found that similar carbamate compounds induced cell death through both p53-dependent and p53-independent pathways in breast cancer cells . This underscores the potential of this compound as a lead compound for further development.

- Enzyme Interaction Studies : Investigations into the interaction of this compound with various enzymes have revealed its ability to modulate enzyme activity significantly, supporting its role as a valuable tool in medicinal chemistry and drug discovery.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Key Differences |

|---|---|---|

| Benzyl (((1R,3S)-3-hydroxycyclopentyl)methyl)carbamate | Contains a hydroxyl group | Influences solubility and interaction with biological targets |

| Benzyl (((1R,3S)-3-aminocyclohexyl)methyl)carbamate | Cyclohexyl moiety instead of cyclopentyl | Different steric environment affects binding affinity |

| [(1R,3S)-3-[(3-methylpyrazin-2-yl)amino]cyclopentyl]methanol | Contains a pyrazine moiety | Potentially different pharmacological profiles due to additional nitrogen heterocycles |

This table illustrates how variations in structure can lead to differences in biological activity and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Benzyl (((1R,3S)-3-aminocyclopentyl)methyl)carbamate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step protocols, including:

- Step 1 : Formation of a tert-butyl carbamate intermediate via reaction of tert-butyl chloroformate with a cyclopentylamine derivative under basic conditions .

- Step 2 : Stereoselective coupling of the carbamate group with a (1R,3S)-3-aminocyclopentylmethyl moiety, often requiring chiral catalysts or protecting-group strategies to preserve stereochemistry .

- Optimization : Yield and purity improvements rely on solvent selection (e.g., anhydrous THF), temperature control (0–25°C), and inert atmospheres to prevent hydrolysis .

Q. What analytical techniques are critical for confirming the stereochemistry and purity of this compound?

- Methodological Answer :

- X-ray crystallography : SHELX software (e.g., SHELXL, SHELXD) is widely used for resolving stereochemical configurations and validating crystal structures .

- NMR spectroscopy : H and C NMR (e.g., 1D/2D COSY, NOESY) confirm regiochemistry and detect diastereomeric impurities .

- Chiral HPLC : Essential for enantiomeric excess determination, using columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies show:

- Thermal stability : Decomposition above 150°C; store at 2–8°C in airtight containers .

- Light sensitivity : Degrades under UV exposure; amber glassware is recommended .

- Hydrolysis : Susceptible to aqueous or acidic conditions due to the carbamate group; use anhydrous solvents for long-term storage .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with enzymes (e.g., proteases) using the compound’s stereochemistry and electrostatic properties .

- MD simulations : GROMACS or AMBER assess binding stability and conformational dynamics over nanosecond timescales .

- QSAR models : Correlate structural features (e.g., cyclopentyl ring substituents) with activity data to guide derivatization .

Q. How can conflicting crystallographic and spectroscopic data be resolved during structural validation?

- Methodological Answer :

- Cross-validation : Compare SHELX-refined X-ray data with NMR-derived NOE contacts to resolve stereochemical discrepancies .

- DFT calculations : Gaussian or ORCA software predicts NMR chemical shifts, identifying mismatches between experimental and theoretical data .

- Multi-technique analysis : Pair MS/MS fragmentation patterns with IR spectroscopy to confirm functional group integrity .

Q. What strategies improve enantiomeric purity during large-scale synthesis?

- Methodological Answer :

- Chiral auxiliaries : Use (S)- or (R)-proline derivatives to enforce stereochemical control during cyclopentylamine synthesis .

- Kinetic resolution : Enzymatic methods (e.g., lipase-catalyzed hydrolysis) selectively separate enantiomers .

- Continuous flow reactors : Enhance reproducibility by maintaining precise temperature/pH control during coupling steps .

Q. How does the compound’s stereochemistry influence its pharmacokinetic profile?

- Methodological Answer :

- In vitro assays : Measure metabolic stability in liver microsomes; the (1R,3S) configuration often reduces CYP450-mediated oxidation compared to diastereomers .

- Permeability studies : Caco-2 cell models show the cyclopentyl group enhances membrane penetration via passive diffusion .

- Pharmacodynamic profiling : Stereospecific binding to serotonin receptors (e.g., 5-HT) correlates with in vivo efficacy in rodent models .

Q. What are the limitations of current synthetic methods, and how can they be addressed?

- Methodological Answer :

- Challenge : Low yields in carbamate coupling due to steric hindrance.

Solution : Use bulky bases (e.g., DIPEA) or microwave-assisted synthesis to accelerate reaction kinetics . - Challenge : Epimerization during purification.

Solution : Employ silica gel chromatography with non-polar solvents (e.g., hexane/ethyl acetate) at low temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.